

Spectroscopic Profile of 2,6-Dimethylisonicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Dimethylisonicotinic acid

Cat. No.: B1307873

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Introduction

2,6-Dimethylisonicotinic acid, a substituted pyridine carboxylic acid, serves as a valuable building block in medicinal chemistry and materials science. Its structural features, including the pyridine ring and the carboxylic acid moiety, impart specific chemical properties that are of interest in the synthesis of novel compounds with potential biological activity. Accurate spectroscopic data is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound and its derivatives. This technical guide provides a comprehensive overview of the available spectroscopic data for **2,6-Dimethylisonicotinic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to aid in the reproduction and verification of these results.

Spectroscopic Data Summary

The following sections and tables summarize the key quantitative data for **2,6-Dimethylisonicotinic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.05	s	2H	H-3, H-5 (aromatic)
2.82	s	6H	2x -CH ₃

¹³C NMR Data

While experimental ¹³C NMR data for **2,6-Dimethylisonicotinic acid** is not readily available in public databases, predicted chemical shifts can be calculated using computational models. These predictions are based on the analysis of a large database of known structures and their corresponding spectra. The following table presents predicted ¹³C NMR chemical shifts. It is important to note that these are theoretical values and may differ from experimental results.

Predicted Chemical Shift (δ) ppm	Assignment
168.0	-COOH
158.0	C-2, C-6
145.0	C-4
120.0	C-3, C-5
24.0	-CH ₃

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. While a specific experimental IR spectrum for **2,6-Dimethylisonicotinic acid** is not publicly available, the expected characteristic absorption bands can be inferred from the known vibrational modes of pyridine derivatives and carboxylic acids.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid)
~1710	Strong	C=O stretch (Carboxylic acid)
~1600, ~1450	Medium-Strong	C=C and C=N ring stretching (Pyridine)
~1300	Medium	C-O stretch (Carboxylic acid)
~900-650	Medium-Strong	C-H out-of-plane bending (Aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The data presented here was obtained by Electron Ionization (EI).

m/z	Relative Intensity (%)	Assignment
151	100	[M] ⁺ (Molecular Ion)
134	7.2	[M - OH] ⁺
106	16.4	[M - COOH] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

A high-resolution NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei.

Sample Preparation:

- Weigh approximately 5-10 mg of **2,6-Dimethylisonicotinic acid**.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform ($CDCl_3$)), Deuterated Dimethyl Sulfoxide ($DMSO-d_6$), or Deuterium Oxide (D_2O)).
- Transfer the solution to a 5 mm NMR tube.
- If required, add a small amount of an internal standard, such as Tetramethylsilane (TMS).

Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the 1H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- For ^{13}C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of the ^{13}C isotope.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum to obtain pure absorption line shapes.
- Calibrate the chemical shift axis using the signal of the internal standard (TMS at 0 ppm) or the residual solvent peak.
- Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.



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Figure 1: Experimental workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

Instrumentation:

A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of **2,6-Dimethylisonicotinic acid** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
- Place a portion of the resulting powder into a pellet press.
- Apply pressure to form a thin, transparent pellet.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of the spectrometer.
- Acquire the IR spectrum, typically over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . Co-add multiple scans to improve the signal-to-noise ratio.

Data Processing:

- The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

- Identify and label the characteristic absorption bands.



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Figure 2: Experimental workflow for IR spectroscopy.

Mass Spectrometry (MS)

Instrumentation:

An Electron Ionization (EI) mass spectrometer, which can be coupled with a Gas Chromatograph (GC-MS) or a direct insertion probe.

Sample Introduction:

- Direct Insertion Probe: A small amount of the solid sample is placed in a capillary tube and introduced directly into the ion source. The sample is then heated to induce vaporization.
- GC-MS: The sample is dissolved in a volatile solvent and injected into the gas chromatograph. The compound is separated from the solvent and other components on a capillary column before entering the mass spectrometer.

Ionization and Analysis:

- Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: A detector records the abundance of each ion, generating a mass spectrum.

Data Processing:

- The mass spectrum is plotted as relative intensity versus m/z.
- The molecular ion peak is identified.
- The fragmentation pattern is analyzed to deduce structural information.



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Figure 3: Experimental workflow for Mass Spectrometry.

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